molecular formula C21H20N6O3 B2521102 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1210678-38-8

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2521102
CAS RN: 1210678-38-8
M. Wt: 404.43
InChI Key: ABUJXCZOJMJZKQ-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide" is a complex molecule that appears to be a derivative of pyrazole and isoxazole rings. The structure suggests the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a known scaffold in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves several steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, followed by [3+2] cycloaddition reactions. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one was achieved by cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine . This suggests that the target compound could be synthesized through similar cyclization and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds includes a pyrazoline or pyrazole ring, which can adopt a flat-envelope conformation. The orientation of substituent groups, such as phenyl rings, can be almost perpendicular to the heterocycle. The presence of adjacent nitrogen atoms can impart partial anionic character to carbonyl oxygen atoms, which can participate in intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves cycloaddition reactions. For example, the dipolarophiles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo condensation with arylnitrile oxides to form isoxazolines and isoxazoles . This indicates that the target compound may also engage in similar cycloaddition reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems can affect their solubility, boiling and melting points, and stability. The intermolecular hydrogen bonding capabilities can influence their solid-state properties and interactions with biological targets. The synthesis of 3-methylisoxazole-5-carboxamides and related compounds demonstrates the versatility of these molecules, which can be modified to yield a range of derivatives with different substituents .

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

  • Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, demonstrating cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, which is significant for anti-inflammatory applications. This research highlights the potential of pyrazolopyrimidine derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Synthesis and Chemical Characterization

  • Facile Synthesis Techniques : Maruthikumar and Rao (2003) reported on the synthesis of pyrazolopyrimidin-7-ones, showcasing methods to introduce various aryl substituents into the pyrazolopyrimidine scaffold, which are crucial for developing compounds with desired biological activities (Maruthikumar & Rao, 2003).
  • Novel Isoxazolines and Isoxazoles : Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolopyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, expanding the chemical diversity of this scaffold for further pharmacological evaluation (Rahmouni et al., 2014).

Biological Activity

  • Cytotoxicity Studies : Hassan et al. (2014) conducted in vitro cytotoxic activity screening of newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the search for novel anticancer agents (Hassan et al., 2014).
  • Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidines : Various studies have focused on developing synthetic methodologies for pyrazolo[3,4-d]pyrimidines, a core structure related to the initial compound, providing valuable insights into the chemistry of these heterocyclic compounds. These methodologies are essential for generating libraries of compounds for biological screening, highlighting the compound's relevance in drug discovery efforts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is synthesized from 4-propyl-1,6-dihydropyrimidine-2,5-dione and 3-methyl-1H-pyrazole-5-carboxylic acid. The second intermediate is 5-phenylisoxazole-3-carboxylic acid, which is synthesized from phenylhydrazine and ethyl acetoacetate. The two intermediates are then coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide.", "Starting Materials": [ "4-propyl-1,6-dihydropyrimidine-2,5-dione", "3-methyl-1H-pyrazole-5-carboxylic acid", "phenylhydrazine", "ethyl acetoacetate", "coupling agent" ], "Reaction": [ "Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine: 4-propyl-1,6-dihydropyrimidine-2,5-dione is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the intermediate.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: Phenylhydrazine is reacted with ethyl acetoacetate to form the intermediate, which is then converted to 5-phenylisoxazole-3-carboxylic acid.", "Coupling of intermediates: The two intermediates are coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide." ] }

CAS RN

1210678-38-8

Product Name

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Molecular Formula

C21H20N6O3

Molecular Weight

404.43

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N6O3/c1-3-7-15-11-19(28)24-21(22-15)27-18(10-13(2)25-27)23-20(29)16-12-17(30-26-16)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,23,29)(H,22,24,28)

InChI Key

ABUJXCZOJMJZKQ-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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